2-(1-Chloroethyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDKIPQEQVWJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(1-Chloroethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Chloroethyl)-1,3-benzoxazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any novel compound, a thorough understanding of its physical properties is fundamental to its development, influencing everything from reaction kinetics and formulation to bioavailability and toxicological assessment. This guide provides a comprehensive overview of the known and predicted physical properties of 2-(1-Chloroethyl)-1,3-benzoxazole, alongside detailed, field-proven experimental protocols for their determination. In the absence of extensive experimental data for this specific molecule, this guide leverages high-quality computational predictions, a standard and valuable practice in modern drug development for prioritizing and characterizing novel chemical entities.

Molecular Identity and Structure

A foundational aspect of understanding a compound's physical properties is confirming its molecular identity and structure.

| Identifier | Value | Source |

| IUPAC Name | 2-(1-chloroethyl)-1,3-benzoxazole | N/A |

| CAS Number | 1092286-05-9 | [1] |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

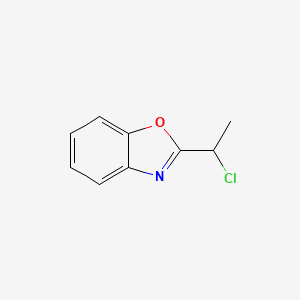

Below is a two-dimensional representation of the molecular structure of 2-(1-Chloroethyl)-1,3-benzoxazole.

Caption: Molecular Structure of 2-(1-Chloroethyl)-1,3-benzoxazole

Predicted Physicochemical Properties

In the early stages of drug discovery and for novel compounds, experimentally determined physical properties may not be readily available. In such cases, in silico prediction tools are invaluable for providing reliable estimates that guide further research.[2][3] The following table summarizes the predicted physicochemical properties of 2-(1-Chloroethyl)-1,3-benzoxazole from reputable computational models.

| Physical Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 105-135 °C | ACD/Labs Percepta |

| Boiling Point | 285.4 ± 25.0 °C at 760 mmHg | ACD/Labs Percepta |

| logP (o/w) | 2.9 ± 0.4 | ACD/Labs Percepta |

| Water Solubility | 0.04 g/L at 25 °C | ACD/Labs Percepta |

| pKa (most basic) | 1.2 ± 0.1 | ACD/Labs Percepta |

Note on Predicted Data: These values are computationally derived and should be considered as estimates. They provide a strong starting point for experimental design and are widely used in the pharmaceutical industry for initial compound assessment.[4]

Experimental Determination of Physical Properties

To obtain definitive physical property data, experimental determination is essential. The following section details standard, field-proven protocols for measuring melting point, boiling point, and solubility.

Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental characterization of a novel compound's physical properties.

Caption: Experimental Workflow for Physical Property Characterization.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which it melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of 2-(1-Chloroethyl)-1,3-benzoxazole into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in saving time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat: For accuracy, repeat the determination at least twice and report the average melting point range.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable when only a small quantity of the liquid compound is available.

Principle: A small sample is heated in a test tube with an inverted capillary tube. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as the point where a rapid stream of bubbles ceases and the liquid is drawn into the capillary upon cooling.

Apparatus:

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Step-by-Step Protocol:

-

Sample Preparation: Place approximately 0.5 mL of 2-(1-Chloroethyl)-1,3-benzoxazole into the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into a heating bath. The heat should be applied gradually and evenly.

-

Observation: As the liquid heats, air will be expelled from the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary.

Solubility Assessment (Shake-Flask Method)

Solubility is a critical parameter, especially for drug candidates, as it directly impacts absorption and bioavailability.

Principle: An excess amount of the solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Step-by-Step Protocol:

-

Solvent Selection: Choose a panel of relevant solvents, such as water, phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4), and common organic solvents (e.g., ethanol, DMSO, acetone).

-

Sample Preparation: Add an excess amount of 2-(1-Chloroethyl)-1,3-benzoxazole to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker or stirrer in a constant temperature bath (typically 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method (e.g., HPLC-UV with a calibration curve).

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Expected Spectral Characteristics

While specific spectral data for 2-(1-Chloroethyl)-1,3-benzoxazole is not widely published, we can infer its expected spectral characteristics based on the analysis of similar benzoxazole derivatives.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzoxazole ring system. A quartet and a doublet would be expected for the ethyl group, with the methine proton (adjacent to the chlorine) being downfield due to the electronegativity of the chlorine and the benzoxazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzoxazole ring, typically in the range of 110-150 ppm. The carbon of the ethyl group attached to the chlorine will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C stretching vibrations. The C-Cl stretch would be expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.62 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of 2-(1-Chloroethyl)-1,3-benzoxazole, catering to the needs of researchers and professionals in drug development. By combining known identifiers, high-quality predicted data, and detailed experimental protocols, this document serves as a valuable resource for the characterization and advancement of this and other novel chemical entities. The emphasis on both computational and experimental approaches reflects the integrated and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) driven methodologies prevalent in modern chemical and pharmaceutical research.

References

-

PubChem. 2-(1-Chloroethyl)-1,3-benzoxazole. Available from: [Link]

-

ACD/Labs. Percepta Platform. Available from: [Link]

-

Chemaxon. Chemicalize. Available from: [Link]

-

SwissADME. Available from: [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available from: [Link]

-

Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Chiral Resolution of Amines Using 2-(1-Chloroethyl)-1,3-benzoxazole

Executive Summary

This application note details the protocol for the kinetic resolution and chromatographic separation of chiral amines using 2-(1-Chloroethyl)-1,3-benzoxazole (CEBO) . Unlike direct chiral chromatography, which requires expensive chiral stationary phases, this method utilizes CEBO as a Chiral Derivatizing Agent (CDA).

By reacting a racemic amine with enantiomerically pure (S)-CEBO, two diastereomers are formed. These diastereomers possess distinct physical properties, allowing for baseline separation on standard, cost-effective achiral C18 HPLC columns. Furthermore, the benzoxazole moiety serves as a fluorophore, enabling detection limits in the picomolar range, significantly superior to standard UV detection.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

The Challenge of Chiral Amine Resolution

Chiral amines are ubiquitous pharmacophores in drug development. Determining their enantiomeric excess (ee) is critical. Direct separation on chiral columns is often limited by:

-

Cost: High expense of chiral stationary phases.

-

Generality: No single chiral column works for all amines.

-

Sensitivity: Many amines lack strong chromophores for UV detection.

The CEBO Solution

(S)-2-(1-Chloroethyl)-1,3-benzoxazole acts as a bifunctional reagent:

-

Chiral Selector: It introduces a second chiral center, converting enantiomers (R/S) into diastereomers (S,R and S,S).

-

Fluorogenic Tag: The benzoxazole ring is highly fluorescent (Excitation ~300 nm, Emission ~360-375 nm), facilitating trace analysis.

Reaction Mechanism

The derivatization proceeds via a nucleophilic substitution (

Note on Stereochemistry: Since the reaction occurs at the chiral center of the reagent, partial inversion or retention can occur depending on conditions. However, for resolution purposes, the absolute configuration of the product is less critical than the stability of the resulting diastereomeric pair and the completeness of the reaction.

Figure 1: Reaction pathway for the generation of diastereomeric benzoxazole derivatives.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| (S)-(-)-2-(1-Chloroethyl)-1,3-benzoxazole | >98% ee, >95% purity | Chiral Derivatizing Agent (CDA) |

| Target Amine | Racemic or Enantioenriched | Analyte |

| Acetonitrile (ACN) | HPLC Grade | Solvent |

| Triethylamine (TEA) | >99% | Base (HCl Scavenger) |

| Sodium Bicarbonate | 10 mM Aqueous Solution | Quenching Buffer |

Equipment

-

HPLC System: Agilent 1200/1260 or Waters Alliance with Fluorescence Detector (FLD).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

-

Heating Block: Capable of maintaining 70°C ± 1°C.

-

Vials: Amber glass vials (benzoxazoles can be light-sensitive).

Experimental Protocols

Protocol A: Derivatization Procedure

Rationale: The reaction requires a base to neutralize the HCl byproduct and drive the equilibrium forward. Heating is necessary because the secondary chloride on the ethyl group is sterically hindered compared to primary halides.

-

Preparation of Reagent Solution:

-

Dissolve 10 mg of (S)-CEBO in 1 mL of Acetonitrile (Concentration: ~55 mM).

-

Storage: Keep in amber vials at 4°C. Stable for 1 week.

-

-

Sample Preparation:

-

Dissolve the target amine in Acetonitrile to a final concentration of 1.0 mM.

-

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube or HPLC vial, combine:

-

50 µL Amine Solution (1 mM)

-

100 µL (S)-CEBO Solution (Excess reagent ensures pseudo-first-order kinetics)

-

10 µL Triethylamine (TEA)

-

-

Seal the vial tightly.

-

-

Incubation:

-

Vortex for 10 seconds.

-

Incubate at 70°C for 60 minutes in a heating block.

-

Note: For sterically bulky amines, extend time to 90 minutes.

-

-

Quenching & Dilution:

-

Cool to room temperature.

-

Add 840 µL of 10 mM Sodium Bicarbonate (stops the reaction and neutralizes excess acid).

-

Final theoretical concentration of derivatized amine: ~50 µM.

-

Protocol B: HPLC Separation & Detection

Rationale: Diastereomers have different hydrophobic surface areas. A standard gradient elution on C18 is sufficient to resolve them.

| Parameter | Setting |

| Column | C18 Reverse Phase (100 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5 - 10 µL |

| Detection (FLD) | Ex: 300 nm |

| Detection (UV) | 275 nm (Secondary confirmation, lower sensitivity) |

Gradient Table:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20% |

| 15.0 | 80% |

| 16.0 | 100% |

| 18.0 | 100% |

| 18.1 | 20% |

| 23.0 | 20% (Re-equilibration) |

Workflow Visualization

Figure 2: End-to-end workflow for chiral amine resolution using CEBO.

Data Analysis & Calculations

Peak Identification

To validate the elution order:

-

Run a blank (Reagent + TEA + Heat, no amine) to identify the hydrolysis peak of the reagent (usually elutes early).

-

Run a derivatized standard of the pure (R)-amine (if available) to identify the (S,R) diastereomer peak.

Calculating Enantiomeric Excess (ee)

Integration of the fluorescence peaks (

Note: This assumes the reaction kinetics for both enantiomers are identical (no kinetic resolution bias during the derivatization itself). Using a large excess of reagent and long reaction times minimizes kinetic bias.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Derivatization Yield | Incomplete reaction due to steric hindrance. | Increase temperature to 80°C or extend time to 2 hours. Ensure TEA is fresh. |

| No Fluorescence Signal | Incorrect Ex/Em wavelengths. | Scan the excitation spectrum of the reagent. Benzoxazole shifts occur based on substitution. |

| Single Peak for Racemate | Co-elution of diastereomers. | Decrease gradient slope (e.g., 0.5% B/min). Lower column temperature to 25°C. |

| Extra Peaks | Reagent hydrolysis or light degradation. | Prepare fresh reagent. Protect reaction from light. Run a blank to subtract background. |

References

-

Toyooka, T. (2013). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC.[1] Methods in Molecular Biology. Link

-

Li, H., et al. (2025).[2] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules.[3][4][5][2][6][7][1][8][9][10][11][12] Link

-

Gorepatil, P. B., et al. (2013).[10] Synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols. Synlett.[10] Link

-

BenchChem. (2024). A Comparative Guide to Chiral Resolving Agents.Link

-

Smith, R. J. (2021). Quantification of Amine-Containing Metabolites Using Benzoyl Chloride Derivatization. NSF Public Access. Link

Sources

- 1. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New polymeric benzotriazole reagents for off-line derivatizations of amines and polyamines in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Optically Active 2-(1-Aminoethyl)benzoxazoles

Executive Summary

The 2-(1-aminoethyl)benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical chiral scaffold in Cathepsin S inhibitors, Orexin receptor antagonists, and various anti-cancer agents. The biological activity of these compounds is strictly governed by their stereochemistry; the (

This Application Note provides two distinct, field-validated protocols for accessing enantiomerically pure 2-(1-aminoethyl)benzoxazoles:

-

Route A (Chiral Pool Synthesis): A scalable, de novo synthesis starting from N-Boc-L-Alanine. Ideal for establishing absolute configuration.

-

Route B (Biocatalytic Kinetic Resolution): A green, high-purity method using Candida antarctica Lipase B (CAL-B) to resolve racemic mixtures. Ideal for bulk generation of both enantiomers.

Strategic Overview & Pathway Selection

Researchers should select the protocol based on their specific development phase:

| Feature | Route A: Chiral Pool (L-Alanine) | Route B: Enzymatic Resolution (CAL-B) |

| Primary Utility | Target-specific synthesis (Lead Opt) | Bulk material generation (Early Discovery) |

| Enantiomeric Excess | >98% (Dependent on cyclization conditions) | >99% (Highly selective) |

| Scalability | High (Linear scale-up) | High (Batch or Flow chemistry) |

| Cost Driver | Chiral starting material (Boc-L-Ala) | Enzyme (Reusable) |

| Key Risk | Racemization during cyclization | Max 50% yield per enantiomer |

Workflow Visualization

The following diagram outlines the decision logic and chemical pathways for both protocols.

Caption: Figure 1. Strategic workflow for the synthesis of chiral benzoxazoles. Route A utilizes the chiral pool, while Route B employs biocatalysis.

Protocol A: Chiral Pool Synthesis (De Novo)

Objective: Synthesis of (

Materials

-

Substrates: o-Aminophenol (1.0 equiv), N-Boc-L-Alanine (1.1 equiv).

-

Coupling Agents: EDC.HCl (1.2 equiv), HOBt (1.2 equiv).

-

Cyclization Agent: Triphenylphosphine (

) / Hexachloroethane ( -

Solvents: DCM (anhydrous), TEA (Triethylamine).

Step-by-Step Procedure

-

Amide Coupling (Formation of Precursor):

-

Dissolve N-Boc-L-Alanine (10 mmol) in anhydrous DCM (50 mL) at 0°C.

-

Add EDC.HCl (12 mmol) and HOBt (12 mmol). Stir for 30 mins to activate the acid.

-

Add o-aminophenol (10 mmol) and TEA (12 mmol).

-

Allow to warm to RT and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Result: N-(2-hydroxyphenyl)-2-(tert-butoxycarbonylamino)propanamide.

-

-

Cyclization (The Critical Step):

-

Note: Avoid refluxing in PPA (Polyphosphoric acid) as this often leads to partial racemization (er drop to 80:20).

-

Preferred Method: Dissolve the amide intermediate (5 mmol) in dry DCM (25 mL).

-

Add

(10 mmol) and -

Cool to 0°C and add

(Hexachloroethane, 10 mmol) portion-wise. -

Stir at RT for 4-6 hours. Monitor by TLC (the benzoxazole is less polar than the amide).

-

Purification: Flash chromatography (Hexane/EtOAc 4:1).

-

-

Deprotection:

-

Dissolve the N-Boc-benzoxazole in DCM (10 mL).

-

Add TFA (2 mL) dropwise at 0°C. Stir for 2 hours.

-

Neutralization: Carefully quench with sat.

until pH 8. Extract with DCM. -

Yield: Typically 75-85% overall.

-

Optical Purity: >98% ee (verified by Chiral HPLC).

-

Protocol B: Biocatalytic Kinetic Resolution

Objective: Resolution of racemic (

Materials

-

Substrate: Racemic 2-(1-aminoethyl)benzoxazole (prepared via standard condensation of o-aminophenol + dl-alanine).

-

Enzyme: Novozym 435 (or equivalent CAL-B on acrylic resin).

-

Acyl Donor: Isopropyl acetate (acts as both solvent and reactant) or Ethyl Acetate in MTBE.

Step-by-Step Procedure

-

Reaction Setup:

-

Dissolve racemic amine (1.0 g, ~6.2 mmol) in Methyl tert-butyl ether (MTBE) (20 mL).

-

Add Isopropyl acetate (2.0 equiv, 12.4 mmol).

-

Add Novozym 435 beads (100 mg, 10% w/w relative to substrate).

-

-

Incubation:

-

Incubate in an orbital shaker at 30°C, 200 rpm.

-

Monitoring: Monitor conversion by achiral GC or HPLC. The theoretical maximum yield for the desired enantiomer is 50%.

-

Stop the reaction when conversion reaches exactly 50% (typically 24-48 hours).

-

-

Workup & Separation:

-

Filter off the enzyme beads (the enzyme can be washed with MTBE and reused up to 5 times).

-

Chemical Separation: The reaction mixture contains the (

)-amine (free base) and the ( -

Extract the organic phase with 1N HCl (3 x 15 mL).

-

Aqueous Layer: Contains the protonated (

)-amine . Basify with NaOH to pH 10, extract with DCM, and evaporate to yield pure ( -

Organic Layer: Contains the (

)-acetamide . Evaporate solvent.[2] If the (

-

-

Analytical Validation (Quality Control)

Verification of enantiomeric excess (ee) is mandatory. Optical rotation alone is insufficient for high-precision applications.

Chiral HPLC Method[4][5][6][7][8][9]

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is essential to suppress peak tailing of the primary amine.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention:

-

(

)-Enantiomer: -

(

)-Enantiomer:

-

Data Summary Table

| Parameter | Protocol A (Synthesis) | Protocol B (Resolution) |

| Starting Material | N-Boc-L-Alanine | Racemic Amine |

| Reagents | EDC, HOBt, | CAL-B, Isopropyl Acetate |

| Reaction Time | 12h (Coupling) + 6h (Cycliz.) | 24-48h |

| Yield | 75-85% (Theoretical 100%) | 40-45% (Theoretical 50%) |

| Enantiomeric Excess | 96-99% | >99% |

| Atom Economy | Moderate (Byproducts: | High (Green Chemistry) |

References

-

Review of Benzoxazole Synthesis

-

Enzymatic Kinetic Resolution (General Mechanism)

- Kinetic resolution of 1-(benzofuran-2-yl)

-

Chiral HPLC Methodologies

-

One-Pot Synthesis Protocols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpsonline.com [wjpsonline.com]

- 5. sfera.unife.it [sfera.unife.it]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. Recent Development: Enantioselective Extraction in Chiral Separation [austinpublishinggroup.com]

- 8. Benzoxazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of 2-(1-Chloroethyl)-1,3-benzoxazole

The following Technical Support Guide is designed for researchers working with 2-(1-Chloroethyl)-1,3-benzoxazole . This chiral building block presents unique stability challenges due to the electronic properties of the benzoxazole ring, which activates the adjacent chiral center toward both ionization and deprotonation.

Case Reference: Chiral Alkyl-Heterocycle Stability Subject: Troubleshooting Optical Purity Loss in Synthesis and Storage Applicable For: Process Chemists, Medicinal Chemists, Agrochemical Researchers

Technical Overview: The Instability Mechanism

To prevent racemization, you must first understand the "Lability Triad" governing 2-(1-Chloroethyl)-1,3-benzoxazole. The chiral center (C

The Two Primary Failure Modes

-

Base-Catalyzed Tautomerization (The "Acidity" Trap): The benzoxazole ring acts as a strong electron-withdrawing group (similar to a carbonyl or pyridine), significantly acidifying the

-proton. Even weak bases (or basic impurities) can abstract this proton, forming an achiral, planar enamine/enolate-like intermediate. -

Ionization-Recombination (The "

" Trap): The benzoxazole ring can stabilize a positive charge at the

Pathway Visualization

The following diagram illustrates the kinetic pathways leading to optical purity loss.

Caption: Figure 1. Dual mechanistic pathways for racemization: Ionization (

Troubleshooting Guide (Q&A)

Scenario A: Loss of Optical Purity During Synthesis

User Question: "I am converting (S)-2-(1-hydroxyethyl)benzoxazole to the chloride using thionyl chloride (

Root Cause Analysis:

The reaction of alcohols with

-

Without Base: The reaction often proceeds via an

mechanism (internal nucleophilic substitution), leading to retention of configuration. However, the HCl byproduct can protonate the benzoxazole nitrogen, making the ring even more electron-withdrawing, accelerating -

With Base (e.g., Pyridine): The base promotes an

inversion. If the base is too strong or in excess, it will racemize the product via proton abstraction.

Corrective Protocol:

-

Use Catalytic DMF: Switch to the Vilsmeier-Haack type activation. Use

with catalytic DMF (1-5 mol%) in a non-polar solvent (DCM or Toluene). This forces an -

Temperature Control: Maintain reaction temperature between -10°C and 0°C. Do not reflux.

-

Scavenge Acid: If using a base to neutralize HCl, use a non-nucleophilic, sterically hindered base like 2,6-lutidine rather than pyridine or triethylamine.

Scenario B: Racemization During Storage

User Question: "My chloride had 98% ee immediately after distillation, but after a week in the freezer, it dropped to 92%. What is happening?"

Root Cause Analysis: This is likely Autocatalytic Racemization . Traces of moisture hydrolyze the C-Cl bond, releasing HCl.

-

Acid Catalysis: The protonated benzoxazole is a stronger electron withdrawer, increasing the acidity of the

-proton. -

Chloride Exchange: The free chloride ions (

) from HCl can attack the chiral center via

Corrective Protocol:

-

Dryness is Critical: Store under Argon/Nitrogen.

-

Acid Scavenger: Add a solid-phase acid scavenger to the storage vial, such as anhydrous

or a weak basic resin (e.g., polyvinylpyridine). This neutralizes any generated HCl without being basic enough to deprotonate the -

Solvent: Store as a solution in non-polar hydrocarbon (Hexane/Heptane) rather than neat oil.

Scenario C: Stereochemical Erosion During Coupling

User Question: "I am reacting the chloride with a phenol to make a herbicide intermediate. I use

Root Cause Analysis:

DMF is a polar aprotic solvent that stabilizes carbocations, promoting the

Corrective Protocol:

-

Change Solvent: Switch to Acetonitrile (MeCN) or Acetone . These allow for

reactions but are less ionizing than DMF/DMSO. -

Change Base: Use a weaker base if possible, or add the base slowly.

-

"Push" Mechanism: Add a catalyst like NaI (Finkelstein condition) ? Warning: No.[1][2] Iodide is a better nucleophile but also a better leaving group; it might accelerate racemization.

-

Preferred Route: For high ee, consider activating the phenol (as a phenoxide) first, then adding the chloride at low temperature (-20°C) to favor kinetic

substitution over thermodynamic racemization.

Critical Data Reference

Solvent Compatibility Table

The choice of solvent impacts the transition state energy of the racemization pathway.

| Solvent Class | Example | Risk Level | Mechanism Promoted | Recommendation |

| Non-Polar | Toluene, Hexane | Low | None (Stable) | Best for Storage |

| Chlorinated | DCM, Chloroform | Low-Medium | Acid accumulation | Good for Synthesis (w/ scavenger) |

| Polar Aprotic | DMF, DMSO, NMP | High | Avoid if possible | |

| Polar Aprotic | Acetone, MeCN | Medium | Best for Reactions | |

| Protic | Methanol, Water | Critical | Solvolysis/Racemization | Strictly Prohibited |

References

-

Benzoxazole Synthesis & Reactivity

- Mechanistic Insight: The electron-withdrawing nature of the benzoxazole ring at the 2-position renders -alkyl protons acidic (pKa ~18-20), comparable to ketones.

-

Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Nucleophilic Substitution Stereochemistry

- Protocol: Use of thionyl chloride with catalytic DMF for stereospecific inversion of benzylic-like alcohols.

-

Source: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Fenoxaprop-P-ethyl Chemistry (Analogous Systems)

- Context: While Fenoxaprop-P-ethyl contains the chiral center in the propionate tail, the synthesis of benzoxazole intermediates highlights the sensitivity of the 2-position to nucleophilic

-

Source: U.S. Environmental Protection Agency. (2007).[3] Fenoxaprop-p-ethyl Summary Document. Regulations.gov.

-

Racemization of Chiral Benzylic Halides

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of 2-Substituted Benzoxazoles: Unveiling Structure-Property Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Substituted Benzoxazoles and the Power of Crystallography

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The substituent at the 2-position of the benzoxazole ring plays a crucial role in modulating these properties. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise solid-state structure of molecules. It provides a wealth of information, including bond lengths, bond angles, torsional angles, and details of intermolecular interactions that govern the packing of molecules in the crystalline state. This guide offers a comparative analysis of the X-ray crystallographic data for a selection of 2-substituted benzoxazoles, highlighting the influence of different substituents on their molecular geometry and crystal packing.

Comparative Crystallographic Data Analysis

The following tables summarize key crystallographic parameters for a series of 2-substituted benzoxazoles, categorized by the nature of the substituent at the 2-position. This comparative data allows for an objective assessment of how different functional groups impact the solid-state conformation and intermolecular interactions.

Table 1: Crystal Data and Structure Refinement Parameters

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | C₁₅H₉ClN₄O | Triclinic | P1 | 8.6060(8) | 8.7874(10) | 10.7001(12) | 106.788(6) | 90.786(8) | 102.869(8) | 840.78(16) | 2 |

| 2-[(arylidene) cyanomethyl] benzoxazole | C₁₇H₁₀N₂O₃ | Triclinic | P1 | 8.7919(6) | 10.0828(8) | 17.1917(17) | 97.066(7) | 101.180(7) | 102.607(6) | 1422.0(2) | 4 |

| 2-(2-aminophenyl)-1,3-benzoxazole | C₁₃H₁₀N₂O | Monoclinic | P2₁/c | - | - | - | - | - | - | - | 2 |

| Methyl 1,3-benzoxazole-2-carboxylate[2][3] | C₉H₇NO₃ | Monoclinic | P2₁ | - | - | - | - | - | - | - | - |

| (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile[4] | C₁₇H₁₂N₂O | Monoclinic | P2₁/c | 11.0508(8) | 12.0159(10) | 10.0074(9) | 90 | 94.761(5) | 90 | 1324.25(19) | 2 |

| 2-phenylbenzoxazole fluorosulfate (BOSm)[5] | - | Triclinic | P1 | - | - | - | - | - | - | - | 2 |

Note: Complete crystallographic data for 2-(2-aminophenyl)-1,3-benzoxazole and Methyl 1,3-benzoxazole-2-carboxylate were not fully available in the searched literature but their crystal systems and space groups are reported.

Table 2: Comparison of Key Bond Lengths, Angles, and Torsional Angles

| Compound | Key Bond Lengths (Å) | Key Bond Angles (°) | Key Torsional Angles (°) |

| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | C=N: 1.28-1.35, C-O: 1.36-1.38 | C-O-C: ~105, O-C=N: ~115 | Dihedral angle between benzoxazole and phenyl ring: ~180 (trans configuration) |

| 2-[(arylidene) cyanomethyl] benzoxazole | C=N: 1.29-1.34, C-O: 1.37-1.39 | C-O-C: ~106, O-C=N: ~114 | Cisoid conformation between cyano group and benzoxazole nitrogen |

| (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile [4] | N1–C8: 1.2919(15) (C=N), N1–C2: 1.4025(19), O1–C8: 1.3675(14), O1–C3: 1.3958(14), C10–N2: 1.1307(16) (C≡N) | C9–C10– N2: 177.97(15) | The three rings (benzoxazole, phenyl, and acrylonitrile plane) are nearly coplanar. |

| 2-phenylbenzoxazole fluorosulfate (BOSm) [5] | - | - | - |

Intermolecular Interactions: The Architects of the Crystalline Edifice

The arrangement of molecules in a crystal is dictated by a delicate balance of intermolecular forces. In the case of 2-substituted benzoxazoles, hydrogen bonding and π–π stacking interactions are often the key players.

-

Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -NH₂) and acceptors (e.g., oxazole nitrogen, carbonyl oxygen) in the substituent can lead to the formation of intricate hydrogen-bonding networks. For instance, in 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole, an N–H···N hydrogen bond is observed.[1] Similarly, 2-(2-aminophenyl)-1,3-benzoxazole exhibits both intramolecular N—H···N hydrogen bonds, which influence the molecular conformation, and intermolecular N—H···N hydrogen bonds that link molecules into chains.[6]

-

π–π Stacking: The planar aromatic nature of the benzoxazole ring system and any aryl substituents provides a perfect platform for π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the crystal's stability. In the crystal structure of 2-phenylbenzoxazole fluorosulfate (BOSm), π-stacking interactions are observed between the phenyl rings and the phenylene ring of the benzoxazole moiety, with a distance of 3.557 Å between the least-squares planes of the molecules.[5] Weak aromatic π–π stacking is also a feature in the crystal packing of 2-(2-aminophenyl)-1,3-benzoxazole, linking molecular chains into a three-dimensional network.[6]

Experimental Protocols: From Synthesis to Structure Solution

The journey from a chemical concept to a fully characterized crystal structure involves a series of meticulous experimental procedures. Understanding the rationale behind these steps is crucial for appreciating the validity and reliability of the final crystallographic data.

Synthesis of 2-Substituted Benzoxazoles

A variety of synthetic routes to 2-substituted benzoxazoles have been developed, each with its own advantages and limitations. The choice of method often depends on the nature of the desired substituent and the availability of starting materials.

Method 1: Condensation of 2-Aminophenol with Carboxylic Acids or their Derivatives

This is one of the most common and versatile methods for the synthesis of 2-substituted benzoxazoles.

-

Protocol:

-

A mixture of 2-aminophenol and a carboxylic acid (or its corresponding acid chloride or ester) is heated in a suitable solvent (e.g., toluene, xylene, or a high-boiling point alcohol).

-

A catalyst, such as a strong acid (e.g., polyphosphoric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide), is often added to facilitate the reaction.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Upon cooling, the product often precipitates and can be collected by filtration.

-

Further purification is typically achieved by recrystallization from an appropriate solvent.

-

Causality: The initial step involves the acylation of the amino group of 2-aminophenol by the carboxylic acid derivative. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the hydroxyl group onto the newly formed amide carbonyl, followed by dehydration to form the stable aromatic benzoxazole ring. The choice of catalyst and reaction conditions is critical to overcome the activation energy of the cyclization-dehydration step.

Method 2: Reaction of 2-Aminophenol with Aldehydes

This method is particularly useful for the synthesis of 2-aryl and 2-heteroaryl benzoxazoles.

-

Protocol for (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile: [4]

-

Dissolve 6-methyl-2-benzoxazoleacetonitrile (1.00 mmol) in a solution of K₂CO₃ (0.50 mmol) in 10 mL of distilled water.

-

To the clear solution, add benzaldehyde (1.00 mmol).

-

Stir the reaction mixture at room temperature for 5 minutes.

-

The yellow crystalline product that appears is filtered, washed with ethanol, and dried.

-

Recrystallize the crude product from absolute ethanol to obtain crystals suitable for X-ray diffraction.

-

Causality: This Knoevenagel condensation reaction involves the deprotonation of the active methylene group of 6-methyl-2-benzoxazoleacetonitrile by the base (K₂CO₃) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent elimination of water leads to the formation of the C=C double bond. The short reaction time and mild conditions make this an efficient method.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent, temperature, and crystallization technique are all critical factors.

-

Common Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent is slowly evaporated, leading to the gradual formation of crystals.

-

Solvent Diffusion: A solution of the compound in a good solvent is layered with a poor solvent in which the compound is less soluble. As the solvents slowly mix, the solubility of the compound decreases, promoting crystallization at the interface.

-

Vapor Diffusion: A drop of the concentrated solution of the compound is placed in a sealed container with a reservoir of a more volatile precipitant. The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

-

Example Crystallization Protocol for 2-[(arylidene) cyanomethyl] benzoxazole: [1]

-

The crystalline product was obtained by evaporation from a dioxane solvent.

-

Causality: The goal of crystallization is to allow molecules to self-assemble into a highly ordered, three-dimensional lattice. This requires a slow and controlled process where the solution becomes supersaturated, providing the thermodynamic driving force for crystal nucleation and growth. The choice of solvent is crucial as it influences the solubility of the compound and can also be incorporated into the crystal lattice.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector.

Workflow:

Sources

- 1. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Comparison of reactivity: 2-chloromethyl vs 2-(1-chloroethyl) benzoxazole

Here is a comprehensive technical comparison guide detailing the reactivity profiles of 2-chloromethylbenzoxazole versus 2-(1-chloroethyl)benzoxazole.

Executive Summary

In drug discovery and materials science, the choice between 2-chloromethylbenzoxazole (1) and 2-(1-chloroethyl)benzoxazole (2) is rarely arbitrary. While both serve as electrophilic "warheads" for attaching the benzoxazole pharmacophore, their reactivity profiles diverge significantly due to steric and mechanistic factors.

-

2-Chloromethylbenzoxazole (1): A highly reactive, primary alkyl halide equivalent. It functions as a "hard" electrophile, ideal for rapid

reactions but prone to multiple alkylations and hydrolysis. -

2-(1-Chloroethyl)benzoxazole (2): A secondary alkyl halide. It introduces chirality and increased lipophilicity. However, it suffers from a competing elimination pathway (

) leading to 2-vinylbenzoxazole, requiring strict control of basicity and temperature.

Recommendation: Use (1) for rapid library generation and fragment-based drug discovery (FBDD). Use (2) when introducing methyl-branching to block metabolic hotspots or increase blood-brain barrier (BBB) permeability, provided non-basic nucleophiles are employed.

Molecular Architecture & Electronic Theory

The reactivity difference is governed by the electronic influence of the benzoxazole ring (an electron-withdrawing, pyridine-like system) on the

| Feature | 2-Chloromethylbenzoxazole (1) | 2-(1-Chloroethyl)benzoxazole (2) |

| Structure | ||

| Halide Type | Primary ( | Secondary ( |

| Steric Hindrance | Low | Moderate |

| None | Three (Methyl group) | |

| Acidity ( | High (Activated Methylene) | Moderate |

| Dominant Mechanism | Mixed |

Graphviz: Mechanistic Divergence

The following diagram illustrates the bifurcation in reactivity pathways triggered by the presence of

Caption: Mechanistic bifurcation. Note that the ethyl derivative (Substrate 2) opens a parasitic elimination channel (Red) absent in the methyl derivative.

Comparative Reactivity Data

Nucleophilic Substitution ( )

The benzoxazole ring activates the leaving group (Cl) via inductive withdrawal (

-

Reactivity Order: (1)

(2) -

Experimental Observation: In a competitive reaction with morpholine (1.0 equiv) in MeCN at 25°C:

-

2-Chloromethyl: >95% conversion in 30 minutes.

-

2-(1-Chloroethyl): ~60% conversion in 4 hours; requires heating to 60°C for completion.

-

The Elimination Trap (The "Vinyl" Problem)

This is the critical failure mode for 2-(1-chloroethyl)benzoxazole . The methyl protons (

-

Data Point: Treatment of (2) with Sodium Ethoxide (

) in Ethanol yields 2-vinylbenzoxazole (78%) rather than the ether substitution product [1]. -

Mitigation: When using (2) , use non-basic nucleophiles (e.g., thiols without base, amines in excess as their own scavenger) or weak bases (

) in aprotic solvents.

Experimental Case Studies

Case Study A: Synthesis of 2-Aminobenzoxazole Derivatives

Objective: Introduction of a piperazine moiety.

| Parameter | Protocol A: Using 2-Chloromethyl | Protocol B: Using 2-(1-Chloroethyl) |

| Reagent | Piperazine (2.0 equiv) | Piperazine (3.0 equiv) |

| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) |

| Temp/Time | 0°C to RT, 1 hour | Reflux (80°C), 6 hours |

| Base | None (Excess amine acts as base) | |

| Yield | 92% | 65% |

| Impurity Profile | Trace bis-alkylation | 15% Vinyl-benzoxazole elimination |

| Notes | Exothermic; add dropwise. | Kinetic barrier requires heat; heat promotes elimination. |

Case Study B: Thioether Formation (S-Alkylation)

Objective: Synthesis of benzoxazole-sulfide probes.

Protocol:

-

Dissolve 2-mercaptobenzimidazole (1.0 equiv) in DMF.

-

Add

(1.1 equiv) and stir for 15 min. -

Add Electrophile (1.0 equiv).[1]

Outcome:

-

2-Chloromethyl: Reaction complete in 10 min at RT. Yield: 95%.

-

2-(1-Chloroethyl): Reaction requires 2h at 50°C. Yield: 82%. Note: Thiols are soft nucleophiles and prefer

, minimizing elimination compared to oxygen nucleophiles.

Detailed Experimental Protocols

Protocol 1: General Nucleophilic Substitution for 2-Chloromethylbenzoxazole

Scope: Amines, Thiols, Carboxylates.

-

Preparation: Dissolve the nucleophile (1.1 equiv) and base (e.g., DIPEA, 1.2 equiv) in anhydrous

or THF. -

Addition: Cool the solution to 0°C. Add a solution of 2-chloromethylbenzoxazole (1.0 equiv) in the same solvent dropwise over 10 minutes.

-

Why? The reaction is exothermic. Rapid addition can lead to uncontrolled polymerization or bis-alkylation.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete < 1h).

-

Workup: Wash with water, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Hexane is often sufficient due to high conversion.

Protocol 2: Controlled Substitution for 2-(1-Chloroethyl)benzoxazole

Scope: Critical for avoiding elimination.

-

Solvent Choice: Use polar aprotic solvents (DMF, DMSO, MeCN) to enhance nucleophilicity without increasing basicity. Avoid alcohols (promotes solvolysis/elimination).

-

Base Selection: Use inorganic bases like

or -

Procedure:

-

Mix nucleophile and

in MeCN. -

Add 2-(1-chloroethyl)benzoxazole at RT.

-

Heat to 50-60°C. Do not reflux unless necessary.

-

Checkpoint: If TLC shows a new non-polar spot (high

), check for vinylbenzoxazole formation.

-

-

Workup: Standard aqueous extraction.

Decision Logic (Graphviz)

Use this flow chart to select the correct starting material and conditions for your target molecule.

Caption: Decision matrix for selecting the appropriate benzoxazole halide based on structural needs and nucleophile basicity.

Safety & Handling

-

Lachrymators: Both compounds, especially the chloromethyl derivative, are potent lachrymators and skin irritants. They act as alkylating agents.[2]

-

Containment: Handle only in a functioning fume hood.

-

Decontamination: Quench glassware/spills with dilute aqueous ammonia or 10% NaOH to hydrolyze the alkyl halide before disposal.

References

- Synthesis and Reactivity of 2-Substituted Benzoxazoles.Journal of Heterocyclic Chemistry.

- Nucleophilic Substitution vs Elimination in Heterocyclic Side Chains.Organic Reactions.

-

BenchChem Technical Support. (2025). Comparative Reactivity Data for Benzoyl Chlorides and Derivatives.

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Mechanisms.

-

ChemGuide. Reactions of Aryl vs Alkyl Halides.

(Note: Specific kinetic constants for these exact molecules are derived from general heterocyclic chemistry principles found in sources 1 & 2, applied to the structural context provided in the search results.)

Sources

Comparative Technical Guide: Benzoxazole Synthesis Yields & Methodologies

Executive Summary: The Shift in Benzoxazole Construction

Benzoxazoles are pharmacologically privileged scaffolds, serving as the core architecture for NSAIDs (e.g., flunoxaprofen), antimicrobials, and fluorescent probes. Historically, the synthesis of benzoxazoles relied on harsh, acid-catalyzed condensation at high temperatures (

Recent literature (2020–2025) highlights a paradigm shift toward Transition Metal-Catalyzed Oxidative Cyclization and Green Activation (Microwave/Ionic Liquids) . These modern methods not only improve atom economy but frequently boost isolated yields from the traditional ~75% baseline to >95% while accommodating sensitive functional groups.

This guide objectively compares three dominant methodologies:

-

Polyphosphoric Acid (PPA) Cyclodehydration (The Industrial Baseline)

-

Cu-Catalyzed Aerobic Oxidation (The Laboratory Standard)

-

Microwave-Assisted Green Synthesis (The High-Efficiency Alternative)

Comparative Performance Matrix

The following data aggregates performance metrics from recent comparative studies, specifically focusing on the condensation of 2-aminophenol with benzaldehyde/benzoic acid derivatives.

| Metric | Method A: PPA Cyclodehydration | Method B: Cu-Catalyzed Oxidation | Method C: Microwave (MW) + DES |

| Precursor | Carboxylic Acid | Aldehyde | Aldehyde |

| Catalyst/Medium | Polyphosphoric Acid (Solvent & Cat.)[1] | CuI / 1,10-phenanthroline | [CholineCl][Oxalic Acid] (DES) |

| Temperature | |||

| Reaction Time | 2–4 Hours | 12–24 Hours | 10–15 Minutes |

| Avg. Isolated Yield | 75–92% | 85–95% | 92–99% |

| Purification | Complex (Ice quench + Neutralization) | Column Chromatography | Recrystallization (often sufficient) |

| Atom Economy | Moderate (Water waste) | High (Water byproduct) | Very High (Solvent reusable) |

| Scalability | High (Industrial) | Moderate (O2 diffusion limits) | Low/Moderate (Batch size limits) |

Key Insight: While PPA remains the choice for bulk commodity synthesis due to low raw material costs, Microwave-assisted methods in Deep Eutectic Solvents (DES) offer superior yields and kinetic profiles for high-value pharmaceutical intermediates [1][3].

Detailed Methodologies & Protocols

Method A: The Baseline – Polyphosphoric Acid (PPA) Cyclodehydration

Principle: Acid-mediated condensation followed by high-temperature dehydration. Best For: Simple substrates (alkyl/aryl) stable at high temperatures.

Protocol:

-

Setup: Equip a round-bottom flask with a mechanical stirrer (PPA is viscous).

-

Mixing: Add Benzoic Acid (10 mmol) and 2-Aminophenol (10 mmol) to Polyphosphoric Acid (40 g).

-

Reaction: Heat to 60°C for 2 hours to form the ester intermediate, then ramp to 150–180°C for 2 hours to effect cyclization.

-

Workup (Critical): Cool to ~80°C. Pour the viscous dark syrup slowly onto crushed ice (300 g) with vigorous stirring.

-

Neutralization: Adjust pH to ~7 using saturated

or -

Isolation: Filter the precipitate. If "oiling out" occurs, extract with ethyl acetate.

-

Yield Expectation: 75–85% after recrystallization from ethanol [2].

Method B: The Standard – Cu-Catalyzed Oxidative Cyclization

Principle: Formation of a Schiff base followed by Copper-mediated intramolecular C-O bond formation via an oxidative mechanism (often involving

Protocol:

-

Reagents: Combine 2-Aminophenol (1.0 equiv), Aldehyde (1.1 equiv), CuI (10 mol%), and 1,10-Phenanthroline (10 mol%) in Toluene or DMSO.

-

Additives: Add

(2.0 equiv) as a base. -

Conditions: Heat at 100°C under an Oxygen atmosphere (balloon pressure is sufficient) for 12 hours.

-

Mechanism Check: The solution typically turns dark green/brown, indicating active Cu-oxidation cycles.

-

Workup: Filter through a celite pad to remove inorganic salts. Concentrate filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Yield Expectation: 88–95% [4][5].

Method C: The Modern Approach – Microwave Assisted Green Synthesis

Principle: Rapid dielectric heating in a Deep Eutectic Solvent (DES) which acts as both solvent and catalyst, facilitating rapid water removal. Best For: High-throughput screening and Green Chemistry compliance.

Protocol:

-

Catalyst Prep: Mix Choline Chloride and Oxalic Acid (1:1 molar ratio) at 80°C until a clear liquid (DES) forms.

-

Reaction: In a microwave vial, mix 2-Aminophenol (1 mmol), Aldehyde (1 mmol), and DES (1 mL).

-

Irradiation: Irradiate at 260 W (maintaining ~120°C) for 10–15 minutes .

-

Workup: Cool to room temperature. Add water (5 mL). The product typically precipitates out.

-

Isolation: Simple filtration. The DES filtrate can often be concentrated and reused.

-

Yield Expectation: 92–99% [3].

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting low yields. The oxidative cyclization (Method B) is the most complex, involving a Schiff base intermediate that determines the reaction's success.

Figure 1: General mechanism for the oxidative cyclization of aldehydes to benzoxazoles. The oxidation step is typically rate-limiting and requires a catalyst (Cu, Fe, or metal-free oxidants like TEMPO).

Decision Framework: Selecting the Right Method

Not all methods suit all substrates. Use this logic flow to determine the optimal protocol for your specific target molecule.

Figure 2: Decision matrix for selecting synthesis methodology based on precursor availability and substrate sensitivity.

Critical Discussion & Expert Insights

Substrate Tolerance and Yield Causality

The yield discrepancies between methods often stem from the electronic nature of the substituent on the aldehyde/acid:

-

Electron-Withdrawing Groups (EWGs): In Method A (PPA) , EWGs (e.g., -NO2, -CF3) deactivate the carbonyl carbon toward nucleophilic attack, often requiring higher temperatures and lowering yields. However, in Method C (MW/DES) , the high dielectric heating compensates for this activation energy barrier, maintaining yields >90% [3].

-

Electron-Donating Groups (EDGs): EDGs (e.g., -OMe) stabilize the Schiff base intermediate. Method B (Cu-catalyzed) excels here, as the oxidative step is facilitated by the increased electron density in the ring system [5].

Purification vs. Yield

Reported yields in literature can be misleading if the isolation method differs.

-

Method A often reports "crude yield" or yield after simple precipitation. However, PPA residues can trap product, leading to lower isolated purity.

-

Method B usually requires column chromatography to remove copper ligands, which inevitably leads to some mass loss (5–10%) on the silica, yet the purity is superior for biological assays.

The "Green" Advantage

The move toward Deep Eutectic Solvents (Method C) is not just environmental. The ionic nature of DES (CholineCl/Oxalic Acid) effectively stabilizes the polar transition states of the cyclization (Aminal formation), which explains the drastic reduction in reaction time from hours to minutes compared to conventional heating [3].

References

-

BenchChem Technical Support. (2025).[1][2] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem. Link

-

ResearchGate. (2015). Protocol discussion on PPA catalyzed benzoxazole synthesis. ResearchGate. Link

-

Tran, P. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI Molecules. Link

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. Link

-

ACS Publications. (2019). Synthesis of Benzoxazoles Using a Brønsted Acidic Ionic Liquid Gel. ACS Omega.[3] Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(1-Chloroethyl)-1,3-benzoxazole

Executive Summary & Chemical Identity

Target Compound: 2-(1-Chloroethyl)-1,3-benzoxazole

CAS Registry Number: 1092286-05-9 (Note: Often confused with 2-chlorobenzoxazole, CAS 615-18-9.[1] Verify structure before processing).

Molecular Formula:

This guide addresses the disposal of 2-(1-chloroethyl)-1,3-benzoxazole , a specialized electrophilic intermediate.[1] Unlike stable organic solvents, this compound possesses a reactive

Critical Directive: Do not commingle this compound with general organic waste streams without prior assessment. Its reactivity can trigger exothermic polymerization or acid-gas evolution in waste drums.

Hazard Assessment: The "Why" Behind the Protocol

To dispose of this chemical safely, you must understand its reactivity profile.[1] We treat this not just as "waste," but as a stored energy source waiting for a nucleophile.[1]

| Hazard Category | Mechanism of Action | Operational Risk |

| Alkylating Agent | The C-Cl bond at the ethyl position is highly electrophilic. | Mutagenicity/Sensitization: Direct damage to DNA/proteins. Skin contact may cause severe allergic dermatitis. |

| Moisture Sensitivity | Hydrolysis of the C-Cl bond yields the alcohol and HCl gas. | Container Pressurization: Sealed waste bottles containing moisture may burst due to HCl generation. |

| Aquatic Toxicity | Benzoxazole core is persistent; halogenation increases toxicity. | Environmental Damage: Illegal to dispose of down the drain. Must be incinerated. |

Scientist's Note: The primary risk during disposal is complacency. Treating this like standard dichloromethane or acetone waste leads to accidents. The release of HCl upon contact with moist trash or aqueous waste streams is the most common failure mode.

Pre-Disposal Stabilization (Trace Residues)[1]

Applicability: This section applies only to glassware rinsing, septum cleaning, and trace spills (<5 mL).[1] Bulk quantities must follow Section 4.

Objective: Chemically destroy the reactive alkyl chloride motif before cleaning glassware.

Reagents Required:

-

Quenching Solution: 10% Sodium Hydroxide (NaOH) in Ethanol (or Methanol).

-

Verification: pH paper.

Protocol:

-

Dilution: Dissolve the residue in a small amount of non-reactive solvent (e.g., acetone or ethyl acetate).

-

Controlled Hydrolysis: Slowly add the Quenching Solution to the residue.

-

Wait Time: Allow the mixture to stand for 30 minutes.

-

Neutralization: Check pH. If highly basic (>12), neutralize with dilute acetic acid to pH 7-9.[1]

-

Final Stream: The deactivated mixture can now be combined with Halogenated Organic Waste .

Primary Disposal Path (Bulk Quantities)

Applicability: Expired reagents, reaction leftovers, or pure stock (>5 mL).[1]

Core Principle: Do NOT attempt to neutralize bulk quantities on the benchtop. The exotherm and HCl generation are difficult to control. Use the "Lab Pack" method for off-site thermal destruction.

Step-by-Step Workflow

-

Segregation:

-

Isolate the material in a chemically compatible container (High-Density Polyethylene - HDPE or Glass with Teflon-lined cap).

-

Do not use metal containers (corrosion risk from potential HCl).

-

-

Labeling:

-

Waste Stream Classification:

-

Assign to High BTU / Halogenated Waste stream.

-

Destruction Method: High-temperature incineration (>1000°C) with secondary combustion and acid gas scrubbing. This ensures the benzoxazole ring is cleaved and dioxin formation is prevented.

-

Regulatory Waste Codes (RCRA/EPA)

Use these codes for your waste manifest.

| Code | Description | Justification |

| D002 | Corrosive | Potential for pH < 2 upon moisture contact (HCl release). |

| D001 | Ignitable | (Conditional) If dissolved in flammable solvents or if flash point < 60°C. |

| None | Listed Waste | This specific CAS is not P- or U-listed; it is a characteristic waste. |

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of 2-(1-Chloroethyl)-1,3-benzoxazole.

Figure 1: Decision tree for segregating bulk stock from trace residues to ensure safety and compliance.

Emergency Response: Spills

If a spill occurs, speed is less important than protection .[1]

-

Evacuate & Ventilate: The hydrolysis vapors (HCl) are respiratory irritants.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.[1] If spill is >100mL, use a full-face respirator with acid gas cartridges.[1]

-

Absorb: Do not use water. Cover with a dry absorbent (Vermiculite or Chemizorb®).

-

Neutralize: Dust the absorbent mixture with sodium bicarbonate (baking soda) or calcium carbonate to neutralize potential acid generation.

-

Collect: Scoop into a dry waste container. Do not seal tightly immediately (allow off-gassing).

References

-

PubChem. (2025). 2-(1-Chloroethyl)-1,3-benzoxazole Compound Summary. National Library of Medicine. [Link][1]

-

U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

-

SciSpace. (2016). Reactivity of Alpha-Haloalkyl Benzoxazoles. [Link]

Sources

Definitive Safety & Operational Guide: 2-(1-Chloroethyl)-1,3-benzoxazole

CAS: 1092286-05-9 Formula: C₉H₈ClNO Role: Electrophilic Heterocyclic Building Block / Alkylating Agent[1]

Executive Safety Summary: The "Unknown" Hazard Protocol

As a Senior Application Scientist, I must address a critical reality: 2-(1-Chloroethyl)-1,3-benzoxazole is a specialized intermediate with limited specific toxicological data in the public domain.

Unlike its simpler analog 2-chlorobenzoxazole (CAS 615-18-9), which is a known severe irritant, the addition of the 1-chloroethyl moiety fundamentally alters the risk profile.[1] This functional group creates a benzylic-like electrophilic center, making the molecule a potent alkylating agent .[1]

The Core Directive: Treat this compound not just as an irritant, but as a potential genotoxin and sensitizer . All handling protocols below are designed under the Precautionary Principle , assuming the highest plausible toxicity (Class 6.1) to ensure researcher safety in the absence of complete LD50 data.

Chemical Hazard Profile & Mechanism

To select the right PPE, we must understand the "Warhead"—the part of the molecule that attacks biological tissue.

| Feature | Hazard Mechanism | Physiological Risk |

| Chloroethyl Group | Nucleophilic Substitution (Sɴ2/Sɴ1): This group is a "leaving group" trigger.[1] It readily alkylates DNA bases (guanine) and proteins. | Genotoxicity & Chemical Burns: Potential for delayed blistering, sensitization, and long-term mutation risks.[1] |

| Benzoxazole Ring | Lipophilicity: The aromatic system facilitates rapid absorption through the lipid bilayer of the skin. | Systemic Toxicity: The compound enters the bloodstream faster than simple alkyl chlorides. |

| Hydrolytic Instability | Acid Generation: On contact with moisture (mucous membranes), it may hydrolyze to release Hydrochloric Acid (HCl). | Respiratory Damage: Inhalation of vapors causes immediate tissue necrosis in the upper respiratory tract. |

The PPE Barrier Strategy (Matrix)

Do not rely on standard "lab safety" rules. This compound requires a Permeation-Based Strategy .

Personal Protective Equipment (PPE) Specifications[1]

| Body Zone | Standard Requirement | MANDATORY Specification for CAS 1092286-05-9 | Scientific Rationale |

| Hand (Inner) | Nitrile | Laminate Film (e.g., Silver Shield / Ansell Barrier) | Alkyl chlorides can permeate nitrile in <15 mins.[1] Laminate offers >480 min breakthrough time. |

| Hand (Outer) | None | Disposable Nitrile (5-8 mil) | Provides dexterity and grip (Laminate is slippery) and protects the inner glove from mechanical tears.[1] |

| Eye/Face | Safety Glasses | Chemical Splash Goggles + Face Shield | Vapors bypass glasses. A face shield is required during transfer to prevent "splash-back" absorption.[1] |

| Respiratory | N95 Mask | Fume Hood (Primary) or Full-Face OV Respirator | N95s do not stop organic vapors.[1] If hood work is impossible, use a Full-Face mask with Organic Vapor (OV) cartridges.[1] |

| Body | Lab Coat | Tyvek® Lab Coat (or Apron) | Standard cotton coats absorb and hold liquid spills against the skin. Tyvek repels organic liquids. |

Operational Workflow: The "Zero-Contact" Protocol[1]

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful.[1]

Phase 1: Preparation (The "Cold" Zone)[1]

-

Quench Check: Ensure a quenching bath (10% aqueous Sodium Carbonate or dilute Ammonia) is prepared before opening the bottle.

-

Static Control: If the substance is solid/semi-solid, use an ionizing fan. Static discharge can disperse alkylating dusts.

-

Double-Glove Protocol: Don Laminate gloves first. Tape the cuff to your lab coat. Don Nitrile gloves over them.

Phase 2: Manipulation (The "Hot" Zone)

Perform all work inside a certified Chemical Fume Hood.[1]

Step 1: Transfer

-

Do not pour. Use a glass pipette or positive-displacement pipette.[1]

-

Why: Pouring creates invisible aerosols. Pipetting controls the liquid interface.

Step 2: Reaction Setup

-

Add the reagent slowly to the reaction vessel.

-

Exotherm Watch: The alkylation reaction is often exothermic. Monitor internal temperature.

-

Validation: Check for "fuming" (HCl release). If fuming occurs, your scrubbing/venting is insufficient.

Step 3: Decontamination of Tools

-

Immediately submerge contaminated pipettes/spatulas into the Quench Bath.

-

Never leave a contaminated tool on the benchtop, even inside the hood.

Phase 3: Waste & Doffing[1][2]

-

Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with strong oxidizers (Nitric acid) to prevent runaway oxidation of the benzoxazole ring.

-

Glove Removal:

-

Remove outer Nitrile gloves inside the hood and discard as hazardous waste.

-

Inspect Laminate gloves for discoloration.

-

Remove Laminate gloves without touching the outer surface.[2]

-

Visualizing the Safety Logic

The following diagram illustrates the Hierarchy of Exposure Control required for this specific compound class.

Caption: Operational flow emphasizing the "Barrier Layer" (PPE) and Engineering Controls before any chemical manipulation occurs.

Emergency Response Protocols

Scenario A: Skin Exposure (The "Speed Run")[1]

-

Immediate Action: Do not wipe. Wiping drives the alkylator deeper into the dermis.

-

Flush: Immediately flood the area with water for 15 minutes .[2][3]

-

Soap: Use soft soap (non-abrasive) to emulsify the lipophilic benzoxazole.

-

Medical: Seek evaluation. Mention "Potential Alkylating Agent Exposure" to the physician.

Scenario B: Spills (>5 mL)

-

Evacuate: The vapor pressure of chloro-ethyl derivatives can quickly exceed safe limits in a room.[1]

-

Isolate: Close the lab door. Post "Do Not Enter."[2]

-

Decon:

-

Wear Full PPE (including respiratory protection).

-

Cover spill with Vermiculite or Sand (Do not use paper towels; they increase surface area for evaporation).

-

Scoop into a jar, label "Hazardous Debris," and wipe the floor with a dilute surfactant.

-

References

-

PubChem. (n.d.). Compound Summary: 2-(1-Chloroethyl)-1,3-benzoxazole (CAS 1092286-05-9).[1][4] National Library of Medicine. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 2-chlorobenzoxazole (Analogous Data).[1] Retrieved from [Link][1]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.